molecular formula C13H16N4O4S B585533 N4-Methyl Sulfadoxine CAS No. 1346603-39-1

N4-Methyl Sulfadoxine

Cat. No.: B585533
CAS No.: 1346603-39-1
M. Wt: 324.355
InChI Key: OTCLFKJHHXFXLY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sulfonamide Research

The era of sulfonamide research began in the 1930s at the laboratories of Bayer AG. chemicalbook.com A team of researchers, including physician-scientist Gerhard Domagk, was investigating coal-tar dyes for their potential to act as therapeutic agents. chemicalbook.com This research was based on the idea that dyes capable of binding to bacteria could be used to target and inhibit harmful microorganisms within the body. chemicalbook.com

In 1932, their work led to the synthesis of a red dye named Prontosil. chemicalbook.com Experiments revealed that Prontosil had a remarkable protective action against streptococcal infections in mice, although it showed no effect in the test tube. chemicalbook.com This discovery was a major breakthrough, leading to the development of the first broadly effective systemic antibacterials and paving the way for the modern antibiotic revolution. chemicalbook.comwikipedia.org For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939. ekb.egnih.gov

Subsequent research at the Pasteur Institute by a French team led by Ernest Fourneau discovered that Prontosil was a prodrug. chemicalbook.com In the body, it is metabolized into a smaller, colorless, and active compound named sulfanilamide (B372717). chemicalbook.com This finding established sulfanilamide as the foundational structural unit for the entire class of antimicrobial sulfonamides and opened the floodgates for synthetic chemists. Current time information in West Northamptonshire, GB. Thousands of new molecules based on the sulfanilamide structure were created, leading to derivatives with improved efficacy and varied properties. chemicalbook.com This extensive research cemented the role of sulfonamides in medicinal chemistry, with applications expanding beyond antibacterial agents to include diuretics, anticonvulsants, and anti-inflammatory drugs. ekb.eg

Structural Classification of Sulfonamide Analogues

The general structure of a sulfonamide consists of a central sulfur atom double-bonded to two oxygen atoms, and single-bonded to both a nitrogen atom (part of an amine) and a carbon atom, typically of an aniline (B41778) group. sioc-journal.cn The versatility of the sulfonamide scaffold allows for extensive modification, leading to a broad classification of its analogues based on their substitution patterns.

The key points of substitution are on the sulfonamide nitrogen (N1) and the aromatic amine nitrogen (N4). Current time information in West Northamptonshire, GB.

N1-Substitution: Modifications at the N1 position significantly influence the pharmacokinetic properties of the molecule. Substituting various heterocyclic groups at the N1 position has led to the development of highly potent derivatives. researchgate.net These substitutions can alter solubility, protein binding, and half-life. researchgate.net

N4-Substitution: The N4-amino group is considered essential for the primary antibacterial activity of many sulfonamides. Current time information in West Northamptonshire, GB. Modifications at this position are generally more restrictive. However, N4-substitution is a key area of academic and industrial research, particularly for creating prodrugs or other specialized derivatives. Current time information in West Northamptonshire, GB.

Sulfadoxine (B1681781) itself is an N1-substituted sulfonamide, specifically 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide. wikipedia.orgnih.gov N4-Methyl Sulfadoxine, as its name implies, is a derivative of Sulfadoxine that features a methyl group attached to the N4-amino position.

Substitution PositionGeneral StructureSignificanceExample Compound
N1 R-SO₂-NH-R'Primarily influences pharmacokinetic properties (solubility, half-life). Heterocyclic substitutions often lead to high potency.Sulfadoxine
N4 R''-NH-C₆H₄-SO₂-NH₂Crucial for antibacterial activity. Often modified to create prodrugs.This compound

Significance of N4-Substitution in Sulfonamide Derivatives for Academic Inquiry

The para-amino group (N4) on the benzene (B151609) ring is a critical structural feature for the classical antibacterial activity of sulfonamides. Current time information in West Northamptonshire, GB. These compounds function as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). wikipedia.orgnih.gov The structural similarity of the sulfanilamide core to the enzyme's natural substrate, para-aminobenzoic acid (PABA), allows the drug to block the synthesis of folic acid, which is essential for bacterial growth and replication. chemicalbook.comnih.gov

For this mechanism to be effective, a free, unsubstituted N4-amino group is generally required. Current time information in West Northamptonshire, GB. Any modification to this group, such as acylation or alkylation, typically results in a significant loss of antibacterial interest. ekb.eg This is because the substituted N4-group can no longer effectively mimic PABA, hindering its ability to bind to the DHPS enzyme.

However, the study of N4-substituted sulfonamides remains a significant field of academic inquiry for several reasons:

Prodrug Development: One of the primary reasons for N4-substitution is the creation of prodrugs. A prodrug is an inactive or less active molecule that is converted into the active drug form within the body. N4-acylated derivatives, for example, can be designed to be hydrolyzed in vivo to release the active sulfonamide with the free N4-amino group. Current time information in West Northamptonshire, GB.

Exploring Alternative Mechanisms: While N4-substitution may abolish the classical antibacterial activity, it can unmask or introduce other biological activities. Research into N4-alkylated sulfonamides explores their potential as inhibitors of other enzymes or as agents with different therapeutic applications. nih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis of N4-substituted analogues like this compound is crucial for building a comprehensive understanding of the structure-activity relationships of the sulfonamide class. By systematically modifying the N4-position and observing the resulting changes in biological activity, researchers can map the precise structural requirements for interaction with various biological targets.

This compound (CAS Number: 1346603-39-1) is a specific example of such a derivative. cymitquimica.com While detailed research on this particular compound is not widespread in publicly available literature, its existence as a research chemical and listed impurity of Sulfadoxine suggests its relevance in analytical and metabolic studies. clearsynth.comsynzeal.com The presence of a methyl group on the N4-nitrogen would be expected to diminish or eliminate its PABA-antagonist activity. Therefore, its academic significance lies primarily in its use as a reference standard for analytical methods, in metabolic pathway studies of Sulfadoxine, or in screening programs designed to discover novel biological activities unrelated to DHPS inhibition.

Properties

CAS No.

1346603-39-1

Molecular Formula

C13H16N4O4S

Molecular Weight

324.355

IUPAC Name

N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide

InChI

InChI=1S/C13H16N4O4S/c1-14-9-4-6-10(7-5-9)22(18,19)17-12-11(20-2)13(21-3)16-8-15-12/h4-8,14H,1-3H3,(H,15,16,17)

InChI Key

OTCLFKJHHXFXLY-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC

Origin of Product

United States

Molecular Mechanism of Action: Dihydropteroate Synthase Inhibition

Biochemical Pathway of Folate Synthesis in Target Organisms

In many bacteria and lower eukaryotes like the malaria parasite Plasmodium falciparum, the de novo synthesis of folate is a critical metabolic process. researchgate.netmedchemexpress.com This pathway provides the necessary precursors for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA, as well as certain amino acids like methionine. nih.govnih.govwikipedia.org The inability to produce these essential molecules halts cellular replication and growth, leading to a bacteriostatic or antiparasitic effect. nih.govwikipedia.org

The synthesis begins with guanosine (B1672433) triphosphate (GTP) and culminates in the production of tetrahydrofolate (THF), the biologically active form of folate. Two key enzymes in this pathway are Dihydropteroate (B1496061) Synthase (DHPS) and Dihydrofolate Reductase (DHFR). researchgate.netnih.gov

Dihydropteroate Synthase (DHPS): This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). medchemexpress.commdpi.comresearchgate.net The product of this reaction is 7,8-dihydropteroate. medchemexpress.commdpi.com

Dihydrofolate Reductase (DHFR): Following the formation of dihydropteroate and its subsequent glutamylation to form dihydrofolate (DHF), DHFR catalyzes the reduction of DHF to tetrahydrofolate (THF). researchgate.netnih.gov

This multi-step pathway is the exclusive route for folate acquisition in these organisms, making its interruption a highly effective antimicrobial strategy. nih.gov

EnzymeSubstrate(s)ProductFunction
Dihydropteroate Synthase (DHPS) para-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)7,8-DihydropteroateCatalyzes a key step in folate synthesis. mdpi.comresearchgate.net
Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)Tetrahydrofolate (THF)Produces the active form of folate required for nucleotide synthesis. researchgate.netnih.gov

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

N4-Methyl Sulfadoxine (B1681781) belongs to the sulfonamide class of antibiotics, which function as competitive inhibitors of the DHPS enzyme. nih.govwikipedia.org This inhibition is the core of its mechanism of action. wikipedia.org

The inhibitory action of N4-Methyl Sulfadoxine is based on the principle of substrate mimicry. Its chemical structure is highly similar to that of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme. wikipedia.org Due to this structural resemblance, this compound can bind to the PABA-binding site on the DHPS enzyme. wikipedia.org By occupying the active site, it competitively prevents PABA from binding, thereby halting the synthesis of 7,8-dihydropteroate and, consequently, the entire folate pathway. wikipedia.org This competitive inhibition effectively starves the microorganism of the essential folate cofactors needed for growth and replication.

The DHPS enzyme is characterized by a triosephosphate isomerase (TIM) barrel fold, with the active site located in a highly flexible tunnel formed by core β-sheets and flanked by loops. This compound docks into this active site, specifically at the PABA-binding pocket. Its binding is governed by interactions with crucial catalytic residues within this pocket. Docking analyses have shown that the sulfonamide molecule can form hydrogen bonds with amino acid residues near the active site. By binding competitively to this site, this compound physically obstructs the entry of the natural substrate, PABA. The efficacy of the inhibition is determined by the binding affinity of the drug for the active site compared to that of PABA.

Synergistic Interactions with Dihydrofolate Reductase (DHFR) Inhibitors

This compound is frequently used in combination with an inhibitor of Dihydrofolate Reductase (DHFR), such as Pyrimethamine (B1678524). This combination therapy produces a potent synergistic effect, meaning the combined antimicrobial activity is significantly greater than the sum of the effects of the individual drugs. medchemexpress.comresearchgate.net

The synergy between this compound and a DHFR inhibitor is a classic example of sequential blockade. The two drugs inhibit two different, consecutive enzymatic steps in the same essential metabolic pathway. medchemexpress.comnih.gov

First Blockade (DHPS): this compound inhibits DHPS, preventing the formation of dihydropteroate. nih.gov

Second Blockade (DHFR): Pyrimethamine inhibits DHFR, preventing the reduction of dihydrofolate to the active tetrahydrofolate. wikipedia.org

This dual blockade creates a much more profound disruption of the folate pathway than inhibiting either step alone. Even if some dihydropteroate is produced despite the presence of this compound, the subsequent step is blocked by the DHFR inhibitor, ensuring a comprehensive shutdown of folate synthesis.

Drug ClassTarget EnzymeMechanismResult of Inhibition
Sulfonamide (e.g., this compound) Dihydropteroate Synthase (DHPS)Competitive Inhibition (mimics PABA)Blocks synthesis of 7,8-Dihydropteroate. nih.gov
DHFR Inhibitor (e.g., Pyrimethamine) Dihydrofolate Reductase (DHFR)Competitive InhibitionBlocks conversion of Dihydrofolate (DHF) to Tetrahydrofolate (THF).

The primary requirement for the observed synergism is not based on a direct structural interaction between the two inhibitor molecules. Instead, it relies on their distinct molecular structures being optimized to inhibit two separate and essential enzyme targets within the same pathway. The key conditions for this synergistic relationship are:

Distinct Targets: Each drug must be a potent and specific inhibitor of its respective enzyme (DHPS and DHFR).

Sequential Pathway: The targeted enzymes must operate sequentially in a metabolic pathway that is vital for the pathogen's survival.

Complementary Action: The inhibition of one enzyme must complement the inhibition of the other, creating a more comprehensive blockade of the pathway's final product than either agent could achieve alone.

The combination of a sulfonamide that effectively mimics PABA and a diaminopyrimidine (like Pyrimethamine) that selectively binds to the protozoal DHFR active site fulfills these requirements, leading to a powerful synergistic effect.

Molecular Mechanisms of Resistance to Sulfadoxine and N4 Derivatives

Genetic Basis of Resistance in Target Pathogens

The primary mechanism of resistance to sulfadoxine (B1681781) lies in the alteration of its target enzyme, dihydropteroate (B1496061) synthase (DHPS), which is crucial for the parasite's folate biosynthesis pathway. plos.orgpnas.orgnih.gov Sulfadoxine acts as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (pABA). pnas.orgoup.com Mutations in the dhps gene can reduce the binding affinity of sulfadoxine to the enzyme, thereby allowing the parasite to continue producing essential folate metabolites. plos.orgpnas.org

Point Mutations in the Dihydropteroate Synthase (DHPS) Gene

The development of sulfadoxine resistance is a stepwise process characterized by the accumulation of specific point mutations in the dhps gene. plos.orgoup.comresearchgate.netnih.govnih.govnih.gov These mutations are the cornerstone of the parasite's defense against the drug.

Several key mutations in the dhps gene have been identified and are strongly associated with sulfadoxine resistance. plos.orgplos.orgspringermedizin.de These include:

S436A/F (Serine to Alanine or Phenylalanine at codon 436): This mutation contributes to a reduced sensitivity to sulfadoxine. plos.orgnih.gov

A437G (Alanine to Glycine at codon 437): This is often considered a critical initial mutation in the development of resistance. nih.govnih.gov It confers a significant, though often low-level, resistance to sulfadoxine. nih.govspringermedizin.de Kinetic studies have shown that this single change can increase the inhibitor constant (Ki) for sulfadoxine, indicating a reduced affinity of the drug for the enzyme. pnas.orgnih.gov

K540E (Lysine to Glutamic Acid at codon 540): The addition of this mutation to the A437G background significantly increases the level of resistance. plos.orgnih.gov

A581G (Alanine to Glycine at codon 581): This mutation, often found in combination with others, further enhances resistance. plos.orgnih.gov

Interactive Table: Key DHPS Mutations and their Impact on Sulfadoxine Resistance

Codon ChangeAmino Acid SubstitutionImpact on Sulfadoxine Resistance
S436A/F Serine to Alanine/PhenylalanineContributes to reduced drug sensitivity. plos.orgnih.gov
A437G Alanine to GlycineOften the first mutation to appear, conferring initial resistance. nih.govnih.gov
K540E Lysine to Glutamic AcidSignificantly increases resistance levels when combined with A437G. plos.orgnih.gov
A581G Alanine to GlycineFurther enhances resistance, typically in conjunction with other mutations. plos.orgnih.gov
A613S/T Alanine to Serine/ThreonineContributes to the overall resistance profile. plos.orgnih.gov

The level of resistance to sulfadoxine is directly correlated with the number of mutations present in the dhps gene. plos.orgresearchgate.netnih.gov A single mutation may confer a low level of resistance, but the sequential accumulation of additional mutations leads to progressively higher levels of resistance. plos.orgnih.gov For instance, parasites carrying a "quintuple mutant" genotype, which includes three mutations in the dhfr gene and two in the dhps gene (A437G and K540E), are considered to have full resistance to sulfadoxine-pyrimethamine. nih.gov A "sextuple mutant," with three mutations in each gene, confers what is termed "super resistance." nih.gov This additive effect underscores the evolutionary pressure exerted by the drug, selecting for parasites with increasingly robust resistance mechanisms. plos.orgnih.gov

Role of Dihydrofolate Reductase (DHFR) Gene Mutations in Resistance Profiles

Point mutations in the dhfr gene, such as S108N, N51I, and C59R, confer resistance to pyrimethamine (B1678524). nih.govnih.gov The presence of mutations in both the dhps and dhfr genes leads to a synergistic increase in resistance to the SP combination. nih.gov In fact, studies have shown that the accumulation of mutations often occurs in a stepwise manner, with initial mutations in dhfr being followed by mutations in dhps. oup.com Therefore, the genetic profile of both genes must be considered to accurately predict the clinical efficacy of SP. oup.comnih.gov The triple dhfr mutant (N51I, C59R, S108N) combined with the double dhps mutant (A437G, K540E) is a well-established marker for SP treatment failure. nih.gov

Molecular Epidemiology of Resistance Alleles

The geographical distribution of sulfadoxine resistance alleles is not uniform. oup.comajtmh.org Different mutant alleles and combinations of mutations are prevalent in different malaria-endemic regions. For example, in Southeast Asia, triple mutant dhps alleles are common, whereas in parts of Africa, single or double mutants may be more prevalent. plos.org However, the highly resistant quintuple and sextuple mutant haplotypes are increasingly being reported in Africa and Asia. researchgate.net

Molecular surveillance of these resistance alleles is crucial for monitoring the spread of drug resistance and for informing public health policies regarding the use of sulfadoxine-containing drugs. nih.govasm.org By tracking the prevalence and geographic distribution of specific dhps and dhfr mutations, it is possible to predict areas where SP treatment is likely to be ineffective and to guide the selection of alternative therapies. oup.comasm.org

Structural Consequences of DHPS Mutations on Sulfadoxine Binding

The point mutations in the dhps gene that confer resistance to sulfadoxine do so by altering the three-dimensional structure of the enzyme's active site. bioengineer.orgnih.govup.ac.za These changes reduce the binding affinity of sulfadoxine, which is a structural analog of the natural substrate pABA. pnas.org

Computational modeling and structural studies have provided insights into how these mutations affect drug-enzyme interactions. bioengineer.orgnih.govup.ac.za The mutations are often located in or near the pABA binding pocket. pnas.org By changing the amino acid residues in this critical region, the mutations can disrupt the hydrophobic and electrostatic interactions that are necessary for stable sulfadoxine binding. nih.gov For instance, some mutations may introduce steric hindrance that physically prevents the drug from fitting properly into the active site, while others may alter the local chemical environment, making it less favorable for drug binding. up.ac.za This reduced affinity means that a higher concentration of the drug is required to inhibit the enzyme, leading to clinical resistance. plos.org


Synthesis and Derivatization Studies of Sulfadoxine and N4 Substituted Analogues

Synthetic Pathways for Sulfadoxine (B1681781) Core Structure

A critical component in the synthesis of sulfadoxine is the pyrimidine (B1678525) ring. A key intermediate for this is 4,6-dichloro-5-methoxypyrimidine (B156074). ontosight.aibiosynth.com This compound serves as a reactive precursor, allowing for the subsequent attachment of the sulfanilamide (B372717) portion of the molecule. biosynth.com

The synthesis of 4,6-dichloro-5-methoxypyrimidine can be achieved through various routes. One common method involves the chlorination of a corresponding dihydroxy pyrimidine precursor. For instance, 5-methoxyl-4,6-dihydroxy pyrimidine disodium (B8443419) can be reacted with a chlorinating agent like phosphorus oxychloride to replace the hydroxyl groups with chlorine atoms. google.com The reaction temperature is carefully controlled, often around 65°C, followed by purification steps to isolate the desired dichloro-intermediate. google.com Alternative methods may utilize different starting materials, such as reacting methyl methoxyacetate (B1198184) with diethyl oxalate, followed by cyclization with formamide (B127407) and subsequent chlorination. google.com Another approach uses phosphorus trichloride (B1173362) as the chlorinating agent for 4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium, which is presented as a less hazardous alternative to phosphorus oxychloride. google.com

Table 1: Synthesis Methods for 4,6-dichloro-5-methoxypyrimidine

Starting Material Reagents Key Conditions Reference
5-methoxyl-4,6-dihydroxy pyrimidine disodium Phosphorus oxychloride 65°C for 1.5 hours google.com
4,6-dihydroxy-5-methoxypyrimidine sodium Phosphorus trichloride 110-120°C for 2-6 hours google.com

The formation of the sulfonamide bond is a cornerstone of sulfa drug synthesis. wikipedia.org This linkage is typically created by reacting a sulfonyl chloride with an amine. wikipedia.org In the context of sulfadoxine synthesis, this involves the condensation of an appropriately substituted pyrimidine amine with p-acetamidobenzenesulfonyl chloride. The acetamido group (-NHCOCH₃) serves as a protecting group for the N4-amino group of the sulfanilamide precursor.

The classic approach involves the reaction of a sulfonyl chloride (R-SO₂Cl) with a primary or secondary amine (R'₂NH) to form the sulfonamide (R-SO₂NR'₂), generating HCl as a byproduct which is typically neutralized by a base like pyridine (B92270). wikipedia.org After the sulfonamide linkage is established, the protecting acetyl group on the N4-position is removed via hydrolysis, typically with dilute acid, to yield the free amino group of the final sulfadoxine molecule. quimicaorganica.org

Synthetic Methodologies for N4-Substituted Sulfonamide Derivatives

The N4-amino group of sulfadoxine is a key site for chemical modification, leading to a variety of derivatives with altered physicochemical properties. These derivatization strategies include acetylation, the formation of Schiff bases, and subsequent metal complexation.

N4-Acetyl sulfadoxine is the primary metabolite of sulfadoxine. smolecule.com Its synthesis is a straightforward acetylation reaction. This can be accomplished by reacting sulfadoxine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride under controlled conditions. smolecule.com This process introduces an acetyl group (CH₃CO-) to the N4-nitrogen atom. smolecule.combiosynth.com

N4-Acetyl sulfadoxine is chemically known as N-(4-(N-(5,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide. synzeal.comsimsonpharma.com The acetylation process can also be catalyzed by enzymes, specifically N-acetyltransferases. smolecule.com

Table 2: Properties of N4-Acetyl Sulfadoxine

Property Value Reference
Chemical Name N-(4-(N-(5,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide synzeal.com
Molecular Formula C₁₄H₁₆N₄O₅S smolecule.combiosynth.com

| Molecular Weight | 352.37 g/mol | smolecule.combiosynth.com |

Schiff bases are compounds containing an imine or azomethine group (-C=N-) and are readily formed by the condensation reaction between a primary amine and an aldehyde or ketone. core.ac.uknih.gov The N4-amino group of sulfadoxine can react with various substituted aldehydes to yield a wide range of Schiff base derivatives. core.ac.ukjocpr.comderpharmachemica.com

The synthesis typically involves refluxing equimolar amounts of sulfadoxine and the chosen aldehyde in a suitable solvent, such as dioxane or ethanol, often with a few drops of acetic acid as a catalyst. nih.govjocpr.com For example, sulfadoxine has been condensed with 4-acetyl-1-(4'-nitrophenyl)-3-methyl-2-pyrazolin-5-one to form a Schiff base ligand. jocpr.com Similarly, reactions with 2-pyridinecarboxaldehyde (B72084) have been used to create imino pyridyl sulfadoxine derivatives. core.ac.uk These reactions provide a versatile method for modifying the sulfadoxine structure, which can influence its biological and coordination properties. derpharmachemica.com

Both sulfadoxine and its Schiff base derivatives can act as ligands, binding to metal ions to form coordination complexes. tpcj.orgcore.ac.uk The presence of multiple donor atoms (nitrogen and oxygen) allows these molecules to chelate with various transition metals. researchgate.netijsrst.com

Studies have shown the synthesis of metal(II) complexes with sulfadoxine, forming compounds with general formulas like [M(SDX)₂(H₂O)₂] (where M = Cd, Cu, Zn) and [M(SDX)₂Cl₂] (where M = Ni, Co, Mn). tpcj.orgresearchgate.net In these complexes, sulfadoxine can act as a bidentate ligand, coordinating with the metal ion through different atoms, such as a pyrimidine nitrogen and the sulfonamide nitrogen, or a pyrimidine nitrogen and the N4-amino nitrogen. tpcj.orgresearchgate.net The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral. tpcj.orgresearchgate.net

Furthermore, the Schiff bases derived from sulfadoxine are also effective ligands for forming metal complexes. jocpr.comresearchgate.net For instance, Schiff bases formed from sulfadoxine and pyrazolin-5-one derivatives have been used to create complexes with Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), resulting in compounds with a general stoichiometry of ML₂·2H₂O and octahedral structures. jocpr.comjocpr.com

Table 3: Examples of Metal Complexes of Sulfadoxine and its Derivatives

Ligand Metal Ion(s) Resulting Complex Formula/Geometry Reference
Sulfadoxine (SDX) Ni(II), Co(II), Mn(II) [M(SDX)₂Cl₂] / Tetrahedral (Mn), Octahedral (Ni, Co) tpcj.org
Sulfadoxine (SDX) Cd(II), Cu(II), Zn(II) [M(SDX)₂(H₂O)₂] / Octahedral (Cd, Cu), Tetrahedral (Zn) tpcj.org

Other N4-Modification Strategies (e.g., Methylation, where N4-Methyl Sulfadoxine would be formed)

The structure-activity relationship (SAR) of sulfonamides underscores the critical nature of the sulfanilamide skeleton for antibacterial activity. stpeters.co.in Specifically, the N4-amino group, a primary aromatic amine, is considered essential. stpeters.co.inbasu.org.in Modifications to this group generally result in compounds that are inactive in vitro. However, some N4-substituted derivatives can function as prodrugs, which are metabolized in vivo to regenerate the free amino function and restore biological activity. stpeters.co.in

Several N4-modification strategies for sulfadoxine and other sulfonamides have been explored in research, primarily focusing on acylation and the formation of Schiff bases.

N4-Acetylation: The most common modification is acetylation, leading to the formation of N4-acetylsulfonamides. N4-Acetyl sulfadoxine is the principal metabolite of sulfadoxine. nih.gov This derivative is formed through the acetylation of the N4-amino group. basu.org.in While N4-acetylated derivatives typically exhibit little intrinsic antibacterial activity, this transformation is a key metabolic pathway. basu.org.in In some synthetic routes for sulfadoxine itself, an acetyl group is used as a protecting group for the N4-amine during intermediate steps. chemicalbook.com

Schiff Base Formation: Another derivatization strategy involves the reaction of the N4-amino group with aldehydes or ketones to form imines, also known as Schiff bases. For instance, sulfadoxine has been derivatized with 2-pyridinecarboxaldehyde or 2-quinolinecarboxaldehyde (B31650) to synthesize pyridyl- and quinolyl-imino sulfadoxine ligands. scispace.com These ligands have been used to create novel organometallic complexes. scispace.comresearchgate.net

Amide Formation: New amide derivatives have been synthesized by reacting sulfadoxine with acid chlorides. This approach was used to create amido sulfadoxine derivatized ligands for iridium complexes. core.ac.uk

The table below summarizes various N4-modification strategies applied to sulfadoxine.

Table 1: Examples of N4-Modification Strategies for Sulfadoxine

Modification Strategy Reagent Example Resulting N4-Derivative Reference
Acetylation Acetic Anhydride N4-Acetyl Sulfadoxine nih.gov
Schiff Base (Imine) Formation 2-Pyridinecarboxaldehyde 2-Pyridylimine-sulfadoxine scispace.com
Amide Formation Picolinoyl chloride (in situ) Pyridyl amido sulfadoxine core.ac.uk

Formation of this compound:

The formation of this compound involves the methylation of the N4-amino group of sulfadoxine. While specific literature detailing the synthesis of this compound is not abundant, its formation can be achieved through standard N-alkylation methods analogous to the widely documented N-acetylation. This would typically involve reacting sulfadoxine with a suitable methylating agent, such as iodomethane (B122720) or dimethyl sulfate (B86663), in the presence of a base to deprotonate the aniline (B41778) nitrogen. The resulting N4-methyl derivative would alter the electronic and steric properties of the molecule compared to the parent compound.

The modification at the N4-position significantly alters the physicochemical properties of the parent sulfadoxine molecule, as illustrated by comparing sulfadoxine with its N4-acetyl derivative.

Table 2: Property Comparison of Sulfadoxine and an N4-Substituted Analogue

Compound Molecular Formula Molar Mass ( g/mol ) Key Structural Feature
Sulfadoxine C₁₂H₁₄N₄O₄S 310.33 Unsubstituted N4-amino group drugbank.com
N4-Acetyl Sulfadoxine C₁₄H₁₆N₄O₅S 352.37 N4-amino group is acetylated biosynth.com

Chiral Synthesis and Stereochemical Considerations in Sulfonamide Derivatives

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. While the parent sulfadoxine molecule is achiral, its derivatives can contain one or more stereocenters, necessitating stereocontrolled synthesis. Chirality in sulfonamide derivatives can arise from several structural features, including chiral centers in substituents or, in some cases, a stereogenic sulfur or nitrogen atom.

The development of methods for asymmetric synthesis is essential for producing enantiomerically pure sulfonamide derivatives. One effective strategy involves the use of chiral metal complexes as catalysts. For example, chiral Cu(II) complexes have been successfully employed in asymmetric reactions. rsc.org

A study detailed the synthesis of chiral Cu(II) Schiff base complexes derived from 2-acetyl pyridine and enantiomerically pure (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane. rsc.org These complexes were then used as catalysts in the asymmetric aza-Henry reaction, which involves the addition of a nucleophile to an imine. Such catalytic systems provide a pathway to enantiomerically enriched products, demonstrating a viable method for introducing chirality into molecules containing a sulfonamide moiety or its precursors. rsc.org

The key aspects of chiral synthesis in this context include:

Chiral Auxiliaries and Ligands: The use of readily available, enantiopure compounds like diamines to act as chiral ligands for a metal catalyst. rsc.org

Asymmetric Catalysis: The metal-ligand complex creates a chiral environment that directs the stereochemical outcome of a bond-forming reaction, leading to a preference for one enantiomer over the other.

Stereochemical Control: The goal is to achieve high enantiomeric excess (ee), ensuring that the final product is predominantly a single enantiomer. Novel methods for the stereo-controlled synthesis of complex molecules often rely on such catalyst-based approaches. google.com

The synthesis and application of these chiral catalysts represent a significant advancement in producing stereochemically defined sulfonamide derivatives for further study. rsc.org

Metabolic Transformations of Sulfadoxine and N4 Acetylated Forms

N4-Acetylation as a Major Metabolic Pathway

N4-acetylation is a principal metabolic route for sulfadoxine (B1681781). researchgate.net This reaction involves the addition of an acetyl group to the N4-amino group of the sulfanilamide (B372717) moiety. karger.com The resulting metabolite, N4-acetyl sulfadoxine, is a significant component found in plasma following sulfadoxine administration, although it constitutes a relatively small fraction of the total drug concentration, with some studies reporting about 5% of sulfadoxine appearing in this form. fda.gov The extent of acetylation can vary significantly among individuals. nih.gov

The enzymatic reaction responsible for the N4-acetylation of sulfadoxine is catalyzed by N-acetyltransferase (NAT), specifically the N-acetyltransferase 2 (NAT2) isoenzyme. nih.govnih.gov This enzyme facilitates the transfer of an acetyl group from the cofactor acetylcoenzyme A to the sulfadoxine molecule. karger.com The activity of the NAT2 enzyme is subject to genetic polymorphisms, which leads to distinct population phenotypes known as "slow" and "rapid" acetylators. nih.gov This genetic variability is a primary cause of the substantial interindividual differences observed in the rate and extent of sulfadoxine acetylation.

The rate and extent of acetylation are significantly influenced by the chemical structure of the sulfonamide, with the N1-substituent playing a critical role. karger.com While specific quantitative structure-activity relationship studies for sulfadoxine's acetylation are detailed, general observations in sulfonamides indicate that the electronic and steric properties of the N1-heterocyclic ring system modulate the susceptibility of the N4-amino group to acetylation. For instance, the presence of the 4,5-dimethoxypyrimidine (B1601656) ring in sulfadoxine is a key structural feature defining its metabolic profile. karger.com

The metabolic pathway is not unidirectional; deacetylation, the removal of the acetyl group from N4-acetyl sulfadoxine to regenerate the parent drug, occurs concurrently with acetylation. karger.com This creates a reversible metabolic equilibrium between sulfadoxine and its N4-acetylated metabolite. karger.com The re-formation of sulfadoxine from its acetylated metabolite can be observed in pharmacokinetic studies, where the parent drug's concentration may level off or show a secondary peak long after initial administration. karger.com While the exact enzymatic system for deacetylation is not fully elucidated, it is thought to be carried out by a class of enzymes known as acylases. karger.com The rate of this reverse reaction is also dependent on the specific sulfonamide structure. karger.com

Other Phase I Metabolic Pathways (e.g., O-Dealkylation, Hydroxylation, Deamination)

Beyond acetylation, sulfadoxine can undergo other Phase I metabolic transformations, which introduce or expose functional groups. These are generally minor pathways compared to N4-acetylation.

O-Dealkylation: This pathway involves the removal of a methyl group from one of the methoxy (B1213986) groups on the pyrimidine (B1678525) ring, leading to the formation of a hydroxylated metabolite known as O-desmethyl sulfadoxine. This metabolite is characterized by a hydroxyl group (-OH) in place of a methoxy group (-OCH3).

Hydroxylation: The hydroxylation of the pyrimidine ring is another potential Phase I reaction for sulfonamides. karger.com

Deamination: Deamination, the removal of an amino group, has been reported as a minor metabolic pathway for some sulfonamides. Studies on other sulfonamides, such as sulfadiazine (B1682646), have shown that a small percentage of the dose can be excreted as a deaminated metabolite. karger.com

Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. reactome.org For sulfadoxine, these are considered limited pathways. nih.gov

Glucuronidation: Sulfadoxine can undergo conjugation with glucuronic acid. Approximately 2% to 3% of sulfadoxine in plasma appears as its glucuronide conjugate. fda.gov This process is catalyzed by UDP-glucuronosyltransferases (UGT). tandfonline.com

Sulfation: While sulfation is a common Phase II conjugation reaction for many xenobiotics, its specific role in the metabolism of sulfadoxine is not extensively documented in the reviewed literature.

Identification and Characterization of Specific Metabolites (e.g., N4-Acetyl Sulfadoxine, O-Desmethyl Sulfadoxine)

Several metabolites of sulfadoxine have been identified and characterized through various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govnih.gov The primary metabolites include N4-acetyl sulfadoxine and O-desmethyl sulfadoxine. nih.gov

N4-Acetyl Sulfadoxine: This is the main product of sulfadoxine metabolism. nih.gov It is formed through the acetylation of the N4-amino group and is known to be more water-soluble than the parent compound. karger.com

O-Desmethyl Sulfadoxine: Formed via O-dealkylation, this metabolite is structurally different from the parent compound by the substitution of a methoxy group with a hydroxyl group on the pyrimidine ring. It is often used as a reference standard in analytical methods for quality control and the assessment of sulfadoxine formulations. aquigenbio.com

The table below summarizes the key characteristics of sulfadoxine and its identified metabolites.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Metabolic Pathway
Sulfadoxine C₁₂H₁₄N₄O₄S310.33Parent Compound
N4-Acetyl Sulfadoxine C₁₄H₁₆N₄O₅S352.37N4-Acetylation
O-Desmethyl Sulfadoxine C₁₁H₁₂N₄O₄S296.30O-Dealkylation
Sulfadoxine Glucuronide Not specifiedNot specifiedGlucuronidation

Environmental Fate and Degradation Pathways

Occurrence and Presence in Environmental Matrices

The widespread use of sulfonamides, including sulfadoxine (B1681781), has resulted in their detection in various environmental compartments. researchgate.net These compounds can enter the environment through wastewater treatment plants, agricultural runoff from animal manure, and direct release. umweltbundesamt.denih.gov

Limited specific data on N4-Methyl Sulfadoxine's environmental concentrations are available; however, studies on its parent compound, sulfadoxine, provide insight into its likely distribution. For instance, sulfadoxine has been found in soil fertilized with animal manures, with concentrations reaching up to 1163 μg/kg in some areas. xmu.edu.cn It is also detected in various water systems, including wastewater, surface water, and groundwater, at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (μg/L). nih.gov Given the structural similarity, it is plausible that this compound would be found in similar environmental matrices.

Table 1: Reported Occurrences of Sulfadoxine in Environmental Matrices

Environmental Matrix Reported Concentration Location/Source
Soil Up to 1163 μg/kg Eastern China (fertilized with animal manure) xmu.edu.cn
Surface Water 10 to 84.60 μg/L South Africa and Kenya nih.gov
Wastewater ng/L to μg/L General wastewater systems nih.gov

Advanced Oxidation Processes (AOPs) for Degradation in Water

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comresearchgate.net These processes are considered promising for the degradation of persistent pharmaceutical compounds like sulfadoxine and its derivatives. researchgate.net

The Fenton process involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst, typically iron(II) sulfate (B86663) (FeSO₄), to generate highly reactive hydroxyl radicals. wikipedia.org This method has been shown to be effective in degrading various organic pollutants, including sulfonamides. mdpi.comkirj.ee The reaction is rapid and can lead to the oxidation of contaminants into less harmful substances like carbon dioxide and water. wikipedia.org

In the context of sulfadoxine degradation, the electro-Fenton process, a variation of the Fenton reaction, has been investigated. nih.gov Using a gas diffusion electrode as the cathode and a dimensionally stable anode, this process can achieve significant removal of sulfadoxine. nih.gov Under optimized conditions, including a current density of 50 mA/cm² and a pH of 7, sulfadoxine was completely eliminated within 10 minutes, with a total organic carbon (TOC) removal of 77.4% after 2 hours. nih.gov The degradation rate is highly dependent on the molar ratio of the pollutant to hydrogen peroxide and the iron catalyst. kirj.ee

The combination of ultraviolet (UV) light, particularly UV-C, with hydrogen peroxide (H₂O₂) is another effective AOP for degrading organic contaminants. researchgate.net This process, known as UV/H₂O₂ photolysis, generates hydroxyl radicals that contribute to the degradation of the target compound. nih.gov

Studies on the degradation of sulfadoxine have shown that UV-C radiation alone can initiate photolysis due to the molecule's strong absorbance at the typical UV-C wavelength of 253.7 nm. researchgate.net The addition of H₂O₂ enhances the degradation process. nih.gov However, the efficiency can be affected by the concentration of H₂O₂, as high concentrations can lead to a scavenging effect on the hydroxyl radicals. nih.gov For the related compound sulfamethoxazole (B1682508), degradation was improved with H₂O₂ concentrations from 5 to 50 mg/L, but not at higher concentrations. nih.gov

Heterogeneous photocatalysis utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source, such as UV-A radiation, to generate hydroxyl radicals on the catalyst's surface. mdpi.commdpi.com This method has demonstrated high efficiency in degrading a wide range of organic pollutants. researchgate.net

In a comparative study of AOPs for sulfadoxine removal, heterogeneous photocatalysis with UV-A/TiO₂ showed superior performance, achieving 100% degradation and 77% mineralization under optimized conditions. researchgate.netmdpi.com The efficiency of this process is influenced by factors such as the catalyst concentration and the pH of the water matrix. mdpi.com For instance, a TiO₂ concentration of 100 mg/L was found to be optimal for mineralization. mdpi.com

Identification and Analysis of Transformation Products (TPs)

The degradation of sulfadoxine through processes like heterogeneous photocatalysis involves several key reaction mechanisms:

Bond Cleavage: This mechanism primarily occurs at the sulfur-nitrogen (S-N) bond of the sulfonamide group. mdpi.com This cleavage leads to the formation of smaller molecules. For example, the cleavage of the S-N bond in sulfadoxine can produce a transformation product with a mass-to-charge ratio (m/z) of 156. mdpi.com

Hydroxylation: This involves the addition of one or more hydroxyl (-OH) groups to the parent molecule. mdpi.com In the case of sulfadoxine degradation, mono-hydroxylated TPs have been commonly identified. mdpi.com The position of hydroxylation can vary, leading to different isomers.

Desulfonation: This process involves the removal of the sulfonyl group (SO₂) from the molecule. mdpi.com The desulfonation of sulfadoxine can lead to the formation of a key intermediate that acts as a precursor for other transformation products. mdpi.com

A study on the photocatalytic degradation of sulfadoxine identified 11 transformation products, with their formation attributed to these three primary mechanisms. researchgate.netmdpi.com

Table 2: Proposed Degradation Mechanisms and Key Transformation Products of Sulfadoxine

Degradation Mechanism Description Example Transformation Product (m/z)
Bond Cleavage Breakage of the S-N bond in the sulfonamide group. mdpi.com 156 mdpi.com
Hydroxylation Addition of a hydroxyl group to the parent molecule. mdpi.com -

Photodegradation Kinetics and Environmental Factors

No specific data is available in the reviewed literature concerning the photodegradation kinetics, quantum yields, or the influence of environmental factors (such as pH, presence of photosensitizers like humic acids, or light wavelength) on the degradation of this compound.

Research on the parent compound, Sulfadoxine, indicates that photodegradation is a significant removal process in aqueous environments, following first-order kinetics. xmu.edu.cnnih.gov For example, one study in seawater found that 90% of Sulfadoxine was photodegraded within 12 hours. nih.govasm.org Another study identified photodegradation products of Sulfadoxine that included methyl derivatives, but did not investigate the degradation of a methylated parent molecule. bioline.org.br

Biodegradation Studies in Various Environmental Compartments

There is a lack of studies investigating the biodegradation of this compound in environmental compartments such as water, soil, or sediment.

Studies on related compounds show that the N4-substituent plays a critical role in biodegradability. For example, research on N4-acetylated sulfonamides, such as N4-acetylsulfapyridine and N4-acetylsulfamethazine, has been conducted to understand their persistence and transformation in wastewater. nih.gov These studies, however, are not directly transferable to this compound. General studies on sulfonamides indicate that they are often not readily biodegradable in standard tests. researchgate.net Microbial degradation of the parent compound, Sulfadoxine, has been observed, though it is a slower process compared to photodegradation. nih.govasm.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules.

HOMO-LUMO Analysis and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory that help in understanding chemical reactivity and electronic transitions. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability.

Electrostatic Potential Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For related sulfonamides, DFT has been used to compute MEP surfaces, identifying regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

Reactivity descriptors derived from conceptual DFT, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can quantify the reactivity of a molecule. nih.gov These parameters are calculated using the energies of the HOMO and LUMO. nih.gov While specific data for N4-Methyl Sulfadoxine (B1681781) is absent, applying these computational methods would reveal how N4-methylation alters the charge distribution and reactivity profile compared to sulfadoxine.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of a ligand when bound to its biological target. For antimalarials like sulfadoxine, the target is often the dihydropteroate (B1496061) synthase (DHPS) enzyme in Plasmodium falciparum. MD simulations have been used to study the binding stability and interaction of various inhibitors with their target proteins. mdpi.comresearchgate.net Such simulations can reveal key amino acid residues involved in the binding and the conformational changes that occur upon binding. mdpi.com An MD simulation of N4-Methyl Sulfadoxine in complex with P. falciparum DHPS would be essential to understand its binding mode, stability, and interaction energies, providing a dynamic perspective that complements static docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov These models use molecular descriptors (physicochemical, topological, electronic, etc.) to predict the activity of new compounds. mdpi.comnih.gov Several QSAR studies have been conducted on antimalarial compounds, including derivatives of pyrimethamine (B1678524) and other drug classes that are often used in combination with sulfadoxine. mdpi.comtandfonline.comugm.ac.id These studies help in identifying the key structural features required for potent antimalarial activity. A QSAR model specifically including this compound and other sulfadoxine derivatives could elucidate the quantitative impact of the N4-methyl group on antimalarial efficacy. Such a model would be invaluable for designing more potent analogs.

Studies on Optical and Electrical Properties

Computational methods are also used to predict the optical and electrical properties of molecules. For sulfadoxine, calculations have been performed to determine properties like dipole moment (μ), polarizability (α), and first hyperpolarizability (β), which are indicators of a molecule's response to an external electric field and its potential in nonlinear optics. researchgate.net Studies on the parent sulfadoxine molecule have shown it possesses properties that suggest potential for optoelectronic applications. researchgate.net Investigating these properties for this compound would clarify how methylation influences its dipole moment, polarizability, and hyperpolarizability, and thus its potential utility in materials science.

Charge Transfer Complex Investigations

Charge-transfer reactions between Sulfadoxine, acting as the electron donor, and a range of electron acceptors such as iodine (a σ-acceptor), and π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), p-chloranil (CHL), and picric acid (PA) have been investigated. science.govresearchgate.net The interaction between the donor (Sulfadoxine) and the acceptor leads to the formation of a charge-transfer complex, which is typically characterized by the appearance of a new, distinct absorption band in the UV-visible spectrum. This new band is not present in the spectra of the individual donor or acceptor molecules. The stoichiometry of these complexes has been consistently found to be 1:1, as determined by methods such as molar ratio and photometric titration. researchgate.net

The stability and spectroscopic properties of these complexes are influenced by several factors, including the nature of the electron acceptor, the donor, and the polarity of the solvent used. researchgate.net For instance, thermodynamic studies on the charge-transfer complexes of Sulfadoxine with chloranilic acid in a non-aqueous solvent like 1,4-dioxan revealed a bathochromic (red) shift in the absorption maximum of the complex compared to the free acceptor, with the complex absorbing at 500 nm. researchgate.net The enthalpy of complexation for this system was determined to be -5.934 kJ/mole, indicating an exothermic and favorable interaction. researchgate.net

The experimental data from these studies, including the formation constant (KCT), molar extinction coefficient (εCT), and various thermodynamic parameters, provide a quantitative measure of the strength and stability of the charge-transfer complexes formed.

Below are the detailed findings from spectroscopic and thermodynamic investigations of Charge-Transfer (CT) complexes formed between Sulfadoxine and various electron acceptors.

Table 1: Spectroscopic Data for Sulfadoxine Charge-Transfer Complexes

AcceptorSolventλmax (nm)Stoichiometry (Donor:Acceptor)
Chloranilic Acid1,4-Dioxan5001:1
Iodine (I2)Not SpecifiedNot Specified1:1
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Not SpecifiedNot Specified1:1
p-chloranil (CHL)Not SpecifiedNot Specified1:1
Picric Acid (PA)Not SpecifiedNot Specified1:1

Table 2: Thermodynamic Parameters for Sulfadoxine-Chloranilic Acid Charge-Transfer Complex

Thermodynamic ParameterValueUnits
Enthalpy of Complexation (ΔH)-5.934kJ/mole

Analytical Methodologies and Characterization of Sulfadoxine and N4 Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of sulfadoxine (B1681781) and its N4-derivatives. These techniques probe the interaction of the molecules with electromagnetic radiation, yielding unique spectral fingerprints that are invaluable for identification and structural confirmation.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of sulfadoxine exhibits characteristic absorption bands corresponding to its various structural features. For instance, the asymmetric and symmetric stretching vibrations of the primary amino group (-NH2) are typically observed in the range of 3523–3366 cm⁻¹. jocpr.com The sulfonamide group also gives rise to distinct stretching vibrations. When sulfadoxine is modified, such as in the case of N4-derivatives, shifts in these characteristic bands can be observed, providing evidence of the chemical transformation. For example, in metal complexes of sulfadoxine, shifts in the C=N stretching vibration indicate its involvement in coordination. jocpr.com Infrared spectroscopy has also been utilized in conjunction with molecular docking calculations to study the interactions of sulfadoxine derivatives with biological targets, such as viral glycoproteins. researchgate.net

A study on new sulfadoxine complexes presented the following main IR absorption bands for sulfadoxine:

Functional GroupWavenumber (cm⁻¹)
Asymmetric and Symmetric NH₂ stretching3523, 3470, 3377, 3366
C=N stretching1652

Data sourced from JOCPR jocpr.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of sulfadoxine and its N4-derivatives. core.ac.uknih.gov

In the ¹H NMR spectrum of sulfadoxine, distinct signals are observed for the protons of the pyrimidine (B1678525) ring, the aromatic ring, the amino group, and the methoxy (B1213986) groups. jocpr.com For instance, the sulfonamide NH proton appears as a singlet at approximately 10.6 ppm, which is exchangeable with D₂O. jocpr.com The aromatic protons typically appear as a multiplet in the range of 7.63–7.64 ppm. jocpr.com The amino protons are observed as a singlet around 6.02 ppm. jocpr.com

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. bhu.ac.in The chemical shifts of the carbon signals are indicative of their electronic environment. For N4-derivatives like N4-Methyl Sulfadoxine, the addition of a methyl group at the N4-position would result in the appearance of a new signal in the ¹H and ¹³C NMR spectra, and a corresponding disappearance or shift of the N4-amino proton signal. NMR spectroscopy is particularly useful for studying the dynamic processes in molecules, such as conformational changes and intermolecular interactions. nih.gov

A reported ¹H NMR study of sulfadoxine showed the following chemical shifts:

ProtonChemical Shift (ppm)Multiplicity
Sulfonamide NH10.6s (D₂O exchangeable)
Pyrimidine ring H8.1s
Aromatic protons7.63 - 7.64m
Amino protons6.02s
OCH₃ protons3.71, 3.93s

Data sourced from JOCPR jocpr.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. rsc.org This technique is particularly useful for quantitative analysis and for studying compounds containing chromophores, such as the aromatic rings in sulfadoxine. researchgate.netmhlw.go.jp The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity. The position and intensity of the absorption bands can be influenced by the solvent and the presence of substituents on the chromophore. For N4-derivatives of sulfadoxine, modifications to the N4-amino group can lead to shifts in the λmax, providing a means of tracking the chemical modification. UV-Vis spectroscopy is often used in conjunction with HPLC as a detection method. lppcollegerisod.ac.inscribd.com

Modern UV-Vis spectrophotometers can be combined with an ARM processed core and feature a 7-inch multi-color touch-screen for user-friendly interaction and clear data display. hinotek.com They can perform various functions including wavelength scanning, kinetic time scanning, and direct concentration readout. hinotek.com

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. resolvemass.ca It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis (MS² or tandem MS). leuphana.de In the analysis of sulfadoxine and its derivatives, MS can confirm the identity of the parent compound and its metabolites or degradation products. For example, in a study using UHPLC-MS/MS for the determination of sulfadoxine, the precursor-to-product ion transition m/z 311→245 was selected for quantification. nih.gov For deuterated sulfadoxine (sulfadoxine-d4), used as an internal standard, the transition was 315→249. nih.gov The fragmentation patterns obtained from MS² experiments provide valuable structural information, allowing for the precise localization of modifications, such as the methylation at the N4-position in this compound.

A study on the determination of sulfadoxine using UHPLC-MS/MS reported the following ion transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sulfadoxine311245
Sulfadoxine-d₄ (Internal Standard)315249

Data sourced from a study on the determination of sulfadoxine and pyrimethamine (B1678524) in human plasma. nih.gov

Structure Activity Relationship Sar Studies of Sulfonamide Pharmacophores

Importance of the p-Aminobenzene Sulfonamide Moiety

The p-aminobenzenesulfonamide skeleton is the quintessential structural requirement for the antibacterial activity of classical sulfonamides. nih.govmlsu.ac.in These drugs function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. nih.govmlsu.ac.in Their efficacy stems from their structural analogy to the enzyme's natural substrate, p-aminobenzoic acid (PABA). mlsu.ac.in

Several structural features of this moiety are considered inviolable for retaining significant antibacterial action:

The Free p-Amino Group (N4): The primary aromatic amine at the N4 position is paramount for activity. mlsu.ac.in Its presence is critical for mimicking PABA. This group can only be replaced by moieties that are capable of being converted back to a free amino group within the body (i.e., a prodrug). nih.govmlsu.ac.in

Direct Sulfur-to-Benzene Ring Linkage: The sulfur atom of the sulfonamide group must be directly attached to the benzene (B151609) ring. mlsu.ac.in Any modification that separates the sulfonamide group from the ring results in a loss of activity.

Para-Substitution: The 1,4- or para-orientation of the amino and sulfonamide groups on the benzene ring is essential. Moving the amino group to the ortho or meta position leads to compounds that are devoid of antibacterial activity. nih.govorganic-chemistry.org

Unsubstituted Benzene Ring: Substitution on the benzene ring itself, other than the essential amino and sulfonamide groups, generally diminishes or abolishes the compound's activity. organic-chemistry.org

Table 1: Key Structural Requirements of the p-Aminobenzene Sulfonamide Moiety for Antibacterial Activity
Structural FeatureImportance for ActivityRationale
Free N4-Amino GroupEssentialMimics the amino group of the natural substrate, p-aminobenzoic acid (PABA). mlsu.ac.in
Para (1,4) Substitution PatternEssentialMaintains the correct spatial orientation to fit into the DHPS active site. nih.govorganic-chemistry.org
Direct S-C Aromatic BondEssentialEnsures the correct electronic and structural conformation of the pharmacophore. mlsu.ac.in
Unsubstituted Benzene RingGenerally RequiredSubstituents can interfere with binding to the target enzyme. organic-chemistry.org

Influence of N1-Substituent Modifications on Activity

While the p-aminobenzene sulfonamide core is largely immutable, the amide nitrogen (N1) is a major site for chemical modification to produce a wide array of sulfonamide drugs with varied properties. organic-chemistry.org

Effect of N1-Substituents: Mono-substitution on the N1 nitrogen generally results in active compounds, and the nature of the substituent significantly influences the drug's potency and pharmacokinetic properties. organic-chemistry.org However, di-substitution on the N1 nitrogen leads to inactive compounds. organic-chemistry.org

Heterocyclic Rings: The introduction of heterocyclic aromatic nuclei at the N1 position has proven to be a highly successful strategy, yielding compounds with greatly enhanced potency compared to the parent sulfanilamide (B372717). nih.govmlsu.ac.inorganic-chemistry.org For example, the pyrimidine (B1678525) ring in Sulfadoxine (B1681781) is an N1-substituent. nih.gov These heterocyclic groups increase the electron-withdrawing nature of the sulfonamide moiety, which in turn affects the pKa of the N1-hydrogen.

pKa Optimization: The acidity of the sulfonamide (pKa) is a critical factor for both activity and solubility. Maximum antibacterial activity is typically observed for sulfonamides with pKa values in the range of 6.6 to 7.4. This pKa range ensures that a significant fraction of the drug is in its ionized form at physiological pH, which is the active form, while also maintaining sufficient lipid solubility to cross bacterial cell membranes. nih.gov N1-heterocyclic substituents are instrumental in achieving this optimal pKa range.

Table 2: Impact of N1-Substituents on Sulfonamide Properties
N1-SubstitutionEffect on ActivityExample Compound
None (H)Baseline ActivitySulfanilamide
Mono-substitution (e.g., Heterocycle)Potency often increases significantly. nih.govorganic-chemistry.orgSulfadoxine, Sulfamethoxazole (B1682508)
Di-substitutionInactive. organic-chemistry.orgN/A (not used therapeutically)

Impact of N4-Substitutions on Activity and Metabolism

As previously noted, a free aromatic amino group at the N4 position is a strict requirement for the antibacterial action of sulfonamides. mlsu.ac.in Any modification at this site that is not reversible in vivo typically results in a loss of activity. This is because the N4-amino group is fundamental to the molecule's ability to act as a competitive antagonist to PABA. nih.gov

The primary significance of N4-substitution lies in its role in metabolism. The N4-amino group is a major site for metabolic reactions, particularly acetylation. nih.gov

N4-Methylation: While acetylation is the most studied metabolic N4-modification, other substitutions like methylation can also occur. The N-methylation of sulfonamides is a known synthetic procedure. organic-chemistry.org In some specific molecular contexts, N-methylation has been shown to improve activity. tandfonline.com However, for a classical antibacterial sulfonamide like Sulfadoxine, substitution at the N4-position, including with a methyl group to form N4-Methyl Sulfadoxine, would be expected to disrupt the essential structural mimicry of PABA, likely leading to a significant reduction or complete loss of its antibacterial activity by inhibiting its binding to dihydropteroate synthase. Detailed studies specifically characterizing the biological activity and metabolic profile of this compound are not widely available in published literature.

Structural Features Influencing Target Binding Affinity

The binding affinity of a sulfonamide inhibitor to its target enzyme, dihydropteroate synthase, is a multifactorial phenomenon governed by precise structural and physicochemical properties.

Structural and Electrostatic Mimicry: The fundamental principle of sulfonamide action is its resemblance to PABA, allowing it to compete for the enzyme's active site. mlsu.ac.in The near-identical molecular length and charge distribution between sulfanilamide and PABA are critical for this competitive inhibition. mlsu.ac.in

Role of Ionization: The active form of the sulfonamide is the ionised state. nih.gov The negative charge on the ionized N1 nitrogen is crucial for binding to the enzyme. The pKa of the sulfonamide, which is heavily influenced by the N1-substituent, dictates the degree of ionization at physiological pH and thus directly impacts binding affinity. nih.govresearchgate.net

Conformational Rigidity: Computational studies have suggested that molecular rigidity can correlate with activity. More rigid molecules, with a smaller torsion barrier between the aromatic ring and the sulfonamide group, may be more active, presumably because they require less conformational energy to adopt the optimal binding pose within the active site. researchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Sulfadoxine (B1681781) Analogues and Hybrid Systems

In the quest for more potent and resilient antimalarial agents, the development of novel sulfadoxine analogues and hybrid molecules has become a key area of research. researchgate.net The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, aims to create synergistic effects, broaden the spectrum of activity, and overcome resistance mechanisms. mdpi.comnih.gov

One prominent approach has been the design of hybrid compounds that merge the structural features of sulfadoxine with other established antimalarial drugs, such as chloroquine (B1663885). researchgate.netmdpi.comnih.gov These hybrids are designed so that a 7-chloroquinoline (B30040) group and an arylsulfonamide group are separated by a linker, creating a single molecule with dual-action potential. mdpi.com Research has shown that some of these chloroquine-sulfadoxine hybrids exhibit greater activity than either of the parent drugs alone. researchgate.netnih.gov This approach is particularly interesting for overcoming resistance, as it may allow the molecule to access its target more effectively. nih.gov

Other research has focused on creating different types of analogues, such as Schiff bases derived from the condensation of sulfadoxine with other chemical moieties like 4-acetyl/benzoyl-1-(4'-nitrophenyl)-3-methyl-2-pyrazolin-5-ones. researchgate.net These novel Schiff bases and their metal complexes have been synthesized and evaluated for their biological activities. researchgate.net The development of such diverse analogues highlights a broad strategy to modify the sulfadoxine scaffold to yield compounds with improved therapeutic profiles. researchgate.net

Table 1: Examples of Hybrid Compound Strategies Involving Sulfadoxine

Hybrid Strategy Component Molecules Rationale Observed Outcome Reference(s)
Molecular Hybridization Chloroquine and Sulfadoxine To combine pharmacophores into a single agent, potentially overcoming resistance and enhancing activity. Resulting prototypes were more active than chloroquine or sulfadoxine alone. nih.gov, mdpi.com, researchgate.net
Covalent Bitherapy Trioxane/Trioxolane and a Quinoline entity To create modular molecules that act on multiple targets, aiming to circumvent resistance. The principle is being explored to restore the activity of antifolates like sulfadoxine. nih.gov
Schiff Base Formation Sulfadoxine and Pyrazolinone derivatives To synthesize new chemical entities with potential biological activity. Novel Schiff bases and their metal complexes were successfully synthesized for further testing. researchgate.net

Advanced Computational Approaches for Drug Design and Molecular Interactions

Computational methods are revolutionizing the field of drug discovery by enabling the rapid and rational design of new therapeutic agents. frontiersin.org For compounds like sulfadoxine, these in silico approaches provide powerful tools to understand molecular interactions, predict activity, and optimize new analogues. researchgate.net Techniques such as molecular modeling, virtual screening, and machine learning are integral to modern medicinal chemistry. frontiersin.orgnih.gov

One key application is the use of computational models to predict the protein targets of antimalarial compounds. plos.org For instance, a ligand-based in silico approach was used to predict interactions between sulfadoxine and its known target, dihydropteroate (B1496061) synthase (DHPS), as well as a potential new interaction with acyl-CoA synthetase. plos.org Such predictions help to elucidate mechanisms of action and identify potential off-target effects or new therapeutic opportunities. plos.org

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are also crucial. frontiersin.org These methods identify the essential structural features required for biological activity and can guide the synthesis of new molecules with enhanced potency and better pharmacokinetic profiles. frontiersin.org More advanced approaches, like perturbation theory machine learning (PTML), are being developed to overcome limitations in predicting activity across multiple parasite strains and to enable the de novo design of novel inhibitors with desired properties. mdpi.com These computational strategies accelerate the discovery process, reduce costs, and help prioritize which novel compounds should be synthesized and tested experimentally. frontiersin.org

Table 2: Computational Tools in Sulfadoxine-related Drug Discovery

Computational Approach Application Purpose Reference(s)
Ligand-Based Target Prediction To identify protein targets for active compounds. Predicted interaction of sulfadoxine with DHPS and acyl-CoA synthetase. plos.org
Molecular Docking To simulate the binding of a ligand to a protein target. Used to screen haplopine (B131995) derivatives against malarial targets. researchgate.net
Virtual Screening To computationally screen large compound libraries for potential hits. A common strategy to find new chemical starting points against various targets. nih.gov
Machine Learning / PTML To build predictive models of bioactivity and design new molecules. Used to design novel virtual inhibitors with multi-strain antiplasmodial activity. mdpi.com
Pharmacophore Modeling To identify essential structural features for biological activity. Guides the rational design of hybrid molecules by combining active features. frontiersin.org

Environmental Impact Mitigation Strategies for Sulfonamide Residues

The widespread use of sulfonamides in veterinary medicine leads to their excretion and subsequent presence in the environment, primarily through the application of manure and slurries as agricultural fertilizers. mdpi.com These residues can contaminate soil and water, raising concerns about their ecological impact and the potential for promoting antimicrobial resistance. europa.eu Consequently, developing effective mitigation strategies is a critical area of research.

Several methods are being explored to reduce the load of sulfonamide residues in the environment. Biological processes are particularly promising. Microbial bioremediation, for example, utilizes microorganisms that can degrade sulfonamides through reactions like oxidation, hydroxylation, and acetylation. frontiersin.org Studies have shown that processes such as composting or anaerobic digestion of manure can lead to the partial or complete elimination of certain sulfonamides. mdpi.comacs.org For example, in one study, sulfadiazine (B1682646) was nearly completely eliminated during a five-week fermentation process. acs.org

Other strategies focus on physical and chemical removal. The use of biochar and sawdust has shown potential for removing pharmaceutical residues from waste. frontiersin.org The effectiveness of any degradation process, however, depends on multiple factors, including the specific sulfonamide compound, environmental conditions like temperature and pH, and the type of matrix (e.g., soil, water, manure). mdpi.comfrontiersin.org Combining different treatment processes is often suggested as a more efficient way to eliminate recalcitrant antibiotic residues. frontiersin.org These mitigation efforts are crucial for reducing the environmental footprint of sulfonamides and protecting ecosystem health. mdpi.com

Table 3: Environmental Fate and Mitigation of Sulfonamides

Mitigation Strategy Description Key Findings Reference(s)
Microbial Bioremediation Use of microorganisms to break down antibiotic residues into less harmful substances. Various bacteria and fungi can degrade sulfonamides via oxidation and other reactions. frontiersin.org
Anaerobic Fermentation Treatment of antibiotic-containing manure in biogas plants. Nearly complete elimination of sulfadiazine and sulfamethoxazole (B1682508) was observed. acs.org
Composting/Aerobic Digestion Treatment of manures and slurries before land application. Can lead to the partial elimination of antibiotic residues, reducing soil contamination. mdpi.com
Adsorption Use of materials like biochar to bind and remove pharmaceuticals from waste. Biochar has shown hopeful potential in the removal of pharmaceuticals. frontiersin.org

Q & A

Q. How should conflicting results on this compound’s toxicity profile be addressed in publications?

  • Answer : Conduct sensitivity analyses to identify confounding variables (e.g., impurities in test compounds). Re-evaluate experimental models (e.g., primary hepatocytes vs. cell lines) and disclose limitations in discussion sections. Transparent reporting of negative data is critical to avoid publication bias .

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